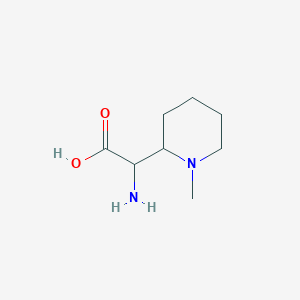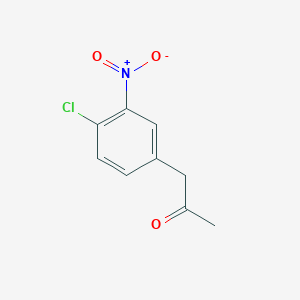![molecular formula C17H23NO4 B13549645 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a compound that belongs to the class of cyclobutane carboxylic acids. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclobutane ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where a benzyl halide reacts with the cyclobutane derivative in the presence of a base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The benzyl group and cyclobutane ring contribute to the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.
類似化合物との比較
Similar Compounds
- 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
- 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
- N-Boc-1-aminocyclobutanecarboxylic acid
Uniqueness
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the benzyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-17(14(19)20)10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
OUKSZKVLQXRHKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



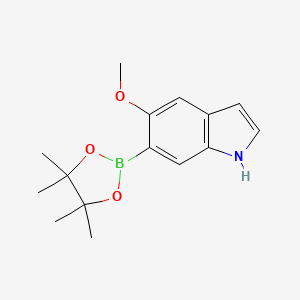

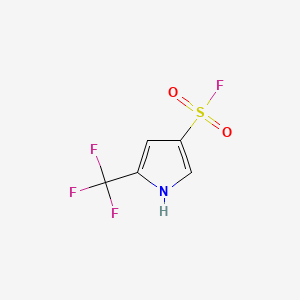


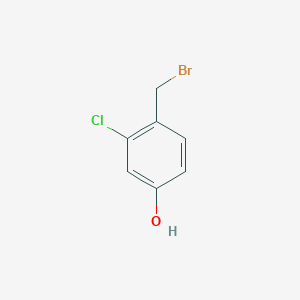
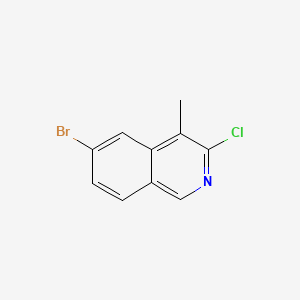
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
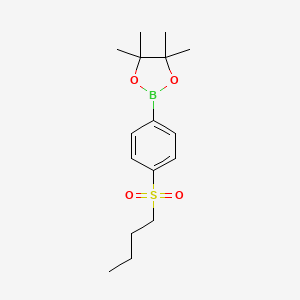
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
